N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide
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Overview
Description
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)-5-fluoroaniline with acryloyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The difluoromethoxy and fluorophenyl groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-fluorophenyl oxides, while reduction could produce difluoromethoxy-fluorophenyl amines.
Scientific Research Applications
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide: A related compound with similar structural features.
Uniqueness
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide is unique due to its specific combination of difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[3-(difluoromethoxy)-5-fluorophenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-3-6(11)4-8(5-7)16-10(12)13/h2-5,10H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSAQVMOSDRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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